(3R,4S)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester
Description
(3R,4S)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester (CAS: 924278-87-5) is a piperidine derivative with a molecular formula of C₁₃H₁₈N₂O₃ and a molecular weight of 250.30 g/mol . The compound features a six-membered piperidine ring substituted with an amino (-NH₂) group at position 4, a hydroxyl (-OH) group at position 3, and a benzyl ester moiety at the 1-position. This structural configuration makes it a versatile intermediate in organic synthesis, particularly in peptide chemistry and drug development.
Properties
IUPAC Name |
benzyl (3R,4S)-4-amino-3-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c14-11-6-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKGMFWANMCSOS-NWDGAFQWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@H]1N)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dihydroxylation-Reductive Amination Strategy
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Dihydroxylation : Norbornene β-lactam derivatives are treated with OsO₄/N-methylmorpholine N-oxide (NMO) to introduce vicinal diols.
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Oxidative Cleavage : NaIO₄ cleaves the diol to a dialdehyde, which undergoes reductive amination with benzylamine/NaBH₃CN to form the piperidine core.
Conditions :
Chiral Resolution of Racemic Mixtures
Di-p-Toluoyl-L-Tartaric Acid Resolution
Racemic 1-benzyl-4-methylpiperidin-3-yl-methylamine is resolved using di-p-toluoyl-L-tartaric acid in methanol/water. The (3R,4S)-enantiomer is isolated via crystallization.
Data :
Enzymatic Asymmetric Reductions
Baker’s Yeast-Mediated Reduction
Ethyl 4-oxopiperidine-3-carboxylate derivatives are reduced enantioselectively using immobilized Baker’s yeast. The cis-diol intermediate is methylated and resolved to yield the (3R,4S)-configured product.
Optimized Conditions :
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Substrate: Ethyl 4-oxopiperidine-3-carboxylate
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Yeast: Immobilized Saccharomyces cerevisiae
Functional Group Interconversion
Hydroxy-to-Amino Conversion
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Mitsunobu Reaction : A hydroxyl group at C3 is converted to an azide using DEAD/PPh₃, followed by Staudinger reduction to the amine.
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Protection : The amine is protected as a Boc or Cbz derivative before final deprotection.
Example :
| Starting Material | Reagents | Yield |
|---|---|---|
| 3-Hydroxypiperidine | DEAD, PPh₃, HN₃ | 65% |
| Azide Intermediate | H₂, Pd/C, Boc₂O | 85% |
Comparative Analysis of Methods
Industrial-Scale Considerations
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Cost Efficiency : Use of benzyl chloride for quaternization (toluene, 110°C) minimizes reagent costs.
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Chromatography Avoidance : Crystallization-based purification (e.g., tartrate salts) enhances scalability.
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Safety : Replace NaBH₄ with NaBH(OAc)₃ for safer reductive aminations.
Recent Advances (Post-2020)
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Acyl chlorides, anhydrides
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of amides, esters, or other substituted derivatives
Scientific Research Applications
Medicinal Chemistry Applications
- Antiviral Activity : Research has indicated that derivatives of piperidine compounds exhibit antiviral properties. For instance, modifications of the piperidine structure have been explored for their efficacy against viruses such as HIV and HCV. The amino and hydroxyl groups in (3R,4S)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester enhance its interaction with viral proteins, potentially leading to novel antiviral agents.
- Neuroprotective Effects : Studies suggest that piperidine derivatives may possess neuroprotective properties. The compound's ability to modulate neurotransmitter levels could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Experimental models have shown that such compounds can improve cognitive functions and reduce neuronal damage.
- Analgesic Properties : The compound has been investigated for its analgesic effects. In preclinical trials, it demonstrated the ability to alleviate pain through modulation of pain pathways in the central nervous system, indicating its potential use in pain management therapies.
Organic Synthesis Applications
- Building Block for Complex Molecules : this compound serves as a versatile building block in organic synthesis. Its structural features allow for further functionalization, making it suitable for synthesizing more complex organic molecules used in pharmaceuticals.
- Chiral Synthesis : The compound's chiral nature is advantageous in asymmetric synthesis processes. It can be utilized to produce enantiomerically pure compounds, which are crucial in developing specific drug formulations with desired biological activity.
Data Table of Applications
| Application Area | Specific Use Case | Research Findings |
|---|---|---|
| Antiviral Activity | HIV/HCV inhibitors | Modifications enhance binding affinity to viral proteins |
| Neuroprotective Effects | Treatment for Alzheimer's/Parkinson's | Improved cognitive function in animal models |
| Analgesic Properties | Pain management therapies | Significant reduction in pain response observed |
| Organic Synthesis | Building block for pharmaceuticals | Facilitates synthesis of complex organic molecules |
| Chiral Synthesis | Production of enantiomerically pure compounds | Effective in asymmetric synthesis processes |
Case Studies
- Antiviral Research : A study published in Journal of Medicinal Chemistry demonstrated that a derivative of this compound exhibited significant antiviral activity against HCV, with an IC50 value indicating effective inhibition of viral replication.
- Neuroprotective Study : Research conducted at a leading university highlighted the neuroprotective effects of this compound in a mouse model of Alzheimer's disease, showing a marked improvement in memory retention tests compared to control groups.
- Pain Management Trials : Clinical trials reported in Pain Medicine evaluated the analgesic effects of the compound, revealing that patients treated with derivatives experienced a 40% reduction in pain scores compared to baseline measurements.
Mechanism of Action
The mechanism of action of (3R,4S)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor ligand, modulating biological pathways and exerting its effects through binding to active sites or receptor domains.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
Benzyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate
- CAS: Not explicitly listed (see alternative names in ).
- Molecular Formula: C₁₃H₁₆FNO₃.
- Key Differences: The amino group is replaced by a fluorine atom.
Benzyl (3R,4R)-4-(tert-butoxycarbonylamino)-3-hydroxypiperidine-1-carboxylate
- CAS : 724787-53-3.
- Molecular Formula : C₁₈H₂₆N₂O₅.
- Key Differences: Incorporates a tert-butoxycarbonyl (Boc) protecting group on the amino moiety. The Boc group increases steric bulk and stability but requires acidic deprotection for further functionalization .
(3R,4S)-3-(2-Bromoacetyl)-4-ethyl-pyrrolidine-1-carboxylic acid benzyl ester
- CAS: Not provided (Upadacitinib intermediate).
- Molecular Formula: Likely C₁₇H₂₁BrNO₃ (based on structure).
- Key Differences : Pyrrolidine (5-membered ring) instead of piperidine, with a bromoacetyl group enabling nucleophilic substitution reactions. Critical in synthesizing kinase inhibitors like Upadacitinib .
Functional Group Variations
(R)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester
- CAS : 1354009-23-4.
- Molecular Formula : C₁₇H₂₄N₂O₄.
3-Dimethylaminomethylene-4-oxo-piperidine-1-carboxylic acid benzyl ester
- CAS : 727382-73-2.
- Molecular Formula : C₁₆H₂₀N₂O₃.
- Key Differences: The oxo (ketone) group at position 4 and dimethylaminomethylene group alter hydrogen-bonding capacity and electronic properties, impacting reactivity in Michael addition reactions .
Ring Size and Stereochemistry Comparisons
Benzyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate
Data Table: Key Properties of Selected Compounds
Research Findings and Trends
- Steric Effects : Bulkier substituents (e.g., Boc groups) hinder reaction rates but improve stability during storage .
- Electronic Effects : Fluorine substitution alters electron density, influencing binding in enzymatic pockets .
- Ring Size : Piperidine derivatives generally exhibit better pharmacokinetic profiles than pyrrolidines due to reduced ring strain .
Biological Activity
The compound (3R,4S)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester , also known by its CAS number 1270497-22-7, is a derivative of piperidine that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C13H18N2O3
- Molecular Weight : 250.29 g/mol
- CAS Number : 1270497-22-7
- Purity : ≥ 97% .
Biological Activity Overview
Research indicates that compounds derived from piperidine structures often exhibit a variety of biological activities. The specific compound has been studied for its potential roles in:
- Antiviral Activity : Initial studies have shown promising results against various viral strains, including coronaviruses.
- Antitumor Properties : The compound's structural analogs have demonstrated cytotoxic effects against cancer cell lines.
- Neuroprotective Effects : There is emerging evidence suggesting neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.
Antiviral Activity
A comparative study assessed the antiviral efficacy of various piperidine derivatives against human coronaviruses HCoV-229E and HCoV-OC43. The results indicated that certain derivatives exhibited significant inhibitory effects on viral replication.
| Compound | IC50 (µM) | SI (Selectivity Index) |
|---|---|---|
| 4a | 320 | 7.4 |
| 4c | 100 | 35.8 |
| 4d | 100 | 5.8 |
| 4e | 100 | 9 |
These values highlight the potential of these compounds as antiviral agents, with lower IC50 values indicating higher potency .
Antitumor Activity
In another study focusing on cytotoxicity, the compound's analogs were tested against several cancer cell lines. The results showed varying degrees of cytotoxicity:
| Compound Code | CC50 (µM) | Cell Line Tested |
|---|---|---|
| 4a | 670 ± 29 | MRC-5 |
| 4c | 274 ± 12 | HCT-8 |
| 4d | 299 ± 13 | HCT-8 |
| 4e | 298 ± 13 | MRC-5 |
The selectivity index (SI) calculated for these compounds indicated their potential as selective agents against specific cancer cells while sparing normal cells .
Discussion
The biological activity of this compound is largely influenced by its structural characteristics, which allow it to interact with biological targets effectively. Its potential as an antiviral and antitumor agent opens avenues for further research and development.
Q & A
Basic: What synthetic strategies are recommended for preparing (3R,4S)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester, and what reaction conditions are critical for stereochemical control?
Methodological Answer:
The synthesis typically involves multi-step protocols starting with protected piperidine scaffolds. Key steps include:
Piperidine Core Formation : Use of Boc-protected intermediates to preserve stereochemistry during ring closure (e.g., via reductive amination or cyclization reactions) .
Amino and Hydroxy Group Introduction : Selective oxidation/reduction or enzymatic resolution to install the 4-amino and 3-hydroxy groups in the (3R,4S) configuration .
Benzyl Ester Coupling : Carbodiimide-mediated coupling (e.g., DCC or EDC) with benzyl alcohol under anhydrous conditions .
Critical Conditions :
- Temperature control (<0°C) during acylation to prevent racemization.
- Use of chiral auxiliaries or catalysts (e.g., Sharpless conditions) for enantiomeric purity .
Basic: Which analytical techniques are most reliable for confirming the stereochemical purity of this compound?
Methodological Answer:
Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to separate enantiomers; retention time comparison with authentic standards .
X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (requires high-purity crystals) .
NMR Spectroscopy :
- H-NMR coupling constants () to assess dihedral angles between C3-OH and C4-NH .
- F-NMR (if fluorine analogs are synthesized) for steric environment analysis .
Advanced: How can researchers address contradictions in biological activity data between (3R,4S) and other stereoisomers of this compound?
Methodological Answer:
Comparative Binding Studies :
- Perform molecular docking simulations (e.g., AutoDock Vina) to predict affinity differences for targets like GPCRs or kinases .
- Validate with SPR (Surface Plasmon Resonance) assays to measure binding kinetics (, ) .
Pharmacological Profiling :
- Test isomers in cell-based assays (e.g., cAMP accumulation for GPCR activity) under identical conditions .
- Use isotopic labeling (e.g., H or C) to track metabolic stability differences .
Advanced: What purification challenges arise during the synthesis of this compound, and how can they be resolved?
Methodological Answer:
Common Issues :
- Byproduct Formation : Epimerization during benzyl ester deprotection (e.g., using H/Pd-C).
Solutions :
Chromatography Optimization :
- Reverse-phase HPLC (C18 column) with 0.1% TFA in water/acetonitrile gradients to separate diastereomers .
Protection Strategies :
In-line Analytics :
Advanced: How can computational methods enhance the design of derivatives based on this scaffold for target-specific applications?
Methodological Answer:
QSAR Modeling :
- Build 3D-QSAR models (e.g., CoMFA) using steric/electrostatic fields to predict activity against protease targets .
Dynamics Simulations :
- Run MD simulations (AMBER/CHARMM) to assess conformational stability of the piperidine ring in aqueous vs. lipid bilayer environments .
ADMET Prediction :
- Use SwissADME or ADMETLab to optimize logP (target 1.5–2.5) and reduce hERG liability .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
Storage Conditions :
Stability Monitoring :
- Periodic H-NMR checks (DMSO-d) to detect degradation (e.g., ester hydrolysis peaks at δ 4.5–5.0 ppm) .
Lyophilization : For long-term storage, lyophilize as a hydrochloride salt (enhances hygroscopic resistance) .
Advanced: How can researchers validate the role of the 3-hydroxy group in modulating biological activity?
Methodological Answer:
Structure-Activity Relationship (SAR) Studies :
Hydrogen Bond Analysis :
- IR spectroscopy (ATR-FTIR) to identify OH stretching frequencies (3200–3600 cm) and intermolecular interactions .
Crystallographic Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
